3-(2-Bromoethoxy)phenol
Overview
Description
3-(2-Bromoethoxy)phenol is an organic compound with the molecular formula C8H9BrO2. It is a derivative of phenol, where a bromine atom is attached to the ethoxy group at the third position of the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)phenol typically involves the reaction of resorcinol with 1,2-dibromoethane in the presence of potassium hydroxide. The reaction is carried out under reflux in methanol for 24 hours. After the reaction, the mixture is cooled, and the residual solid is removed by filtration. The filtrate is then evaporated to yield this compound as an oil .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of resorcinol and 1,2-dibromoethane, along with appropriate reaction conditions, can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromoethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenolic group can be oxidized to form quinones.
Reduction Reactions: The compound can undergo reduction reactions to form hydroquinones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted phenols.
Oxidation Reactions: Quinones.
Reduction Reactions: Hydroquinones.
Scientific Research Applications
3-(2-Bromoethoxy)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethoxy)phenol is primarily related to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. The compound can interact with various molecular targets and pathways, including:
Antioxidant Response: Activation of the nuclear erythroid factor 2 (Nrf2) pathway.
Anti-inflammatory Effects: Inhibition of cyclooxygenase 2 (COX-2) and cytokines through the nuclear factor-kappa B (NF-kB) pathway.
Cell Survival and Apoptosis: Modulation of cell survival or apoptosis pathways.
Comparison with Similar Compounds
3-(2-Bromoethoxy)phenol can be compared with other similar compounds, such as:
- 2-(2-Bromoethoxy)phenol
- 4-(2-Bromoethoxy)phenol
- 3-(2-Chloroethoxy)phenol
Uniqueness: The unique positioning of the bromine atom in this compound imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
3-(2-Bromoethoxy)phenol is a phenolic compound that has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and an ethoxy group attached to a phenolic ring. This unique structure contributes to its biological activities. The bromine substituent may enhance the compound's reactivity and interactions with biological targets.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of phenolic compounds, including this compound. Research indicates that phenolic compounds can disrupt microbial cell membranes, leading to cell lysis.
- Mechanism of Action : The antimicrobial action is primarily attributed to the ability of phenolic compounds to penetrate microbial membranes and interfere with essential cellular processes. This includes the disruption of membrane integrity and inhibition of enzymatic activities critical for microbial survival .
- Efficacy : In vitro studies demonstrate that this compound exhibits significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Comparative studies show that it is more effective than some traditional antibiotics in preventing biofilm formation .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using several assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).
- Assay Results : The compound demonstrated a strong capacity to scavenge free radicals, with IC50 values indicating effective concentration levels for antioxidant activity. In comparison to other phenolic compounds, it exhibits superior radical scavenging capabilities .
- Applications : Given its antioxidant properties, this compound could be beneficial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Emerging research highlights the potential anticancer properties of this compound.
- Cell Line Studies : In vitro studies have shown that this compound induces cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The compound's effectiveness varies depending on the cell line and concentration used .
- Mechanisms : The anticancer activity is believed to involve multiple pathways, including apoptosis induction and cell cycle arrest. The phenolic structure allows for interactions with cellular signaling pathways that regulate growth and survival .
Summary of Research Findings
Biological Activity | Observed Effects | Mechanisms |
---|---|---|
Antimicrobial | Effective against E. coli, S. aureus | Disruption of cell membranes |
Antioxidant | Strong radical scavenging | Free radical inhibition |
Anticancer | Cytotoxicity in cancer cell lines | Induction of apoptosis |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced biofilm formation in E. coli, suggesting its potential as an antimicrobial agent in clinical settings .
- Antioxidant Activity Assessment : Various assays confirmed that this compound exhibits higher antioxidant activity compared to conventional antioxidants like ascorbic acid .
- Cytotoxicity in Cancer Research : Research involving HeLa cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, underscoring its potential as an anticancer therapeutic agent .
Properties
IUPAC Name |
3-(2-bromoethoxy)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIPKCFBHGRHFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCBr)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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